molecular formula C18H18FN5O B7155068 N-[1-(2-fluorophenyl)piperidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[1-(2-fluorophenyl)piperidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B7155068
M. Wt: 339.4 g/mol
InChI Key: LQQYSOFBQVTGMM-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)piperidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .

Properties

IUPAC Name

N-[1-(2-fluorophenyl)piperidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c19-15-6-1-2-7-16(15)23-9-3-5-13(12-23)22-18(25)14-11-21-24-10-4-8-20-17(14)24/h1-2,4,6-8,10-11,13H,3,5,9,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQYSOFBQVTGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2F)NC(=O)C3=C4N=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(2-fluorophenyl)piperidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps. One common method includes the condensation of aminopyrazole with β-enaminone derivatives under microwave irradiation, resulting in high yields of the desired product . The reaction conditions typically involve the use of dimethylamino leaving groups and proceed via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high efficiency and purity of the final product.

Chemical Reactions Analysis

N-[1-(2-fluorophenyl)piperidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)piperidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor, potentially targeting kinases involved in cell cycle regulation and proliferation . The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and leading to the suppression of tumor cell growth . This mechanism highlights its potential as a therapeutic agent in cancer treatment.

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